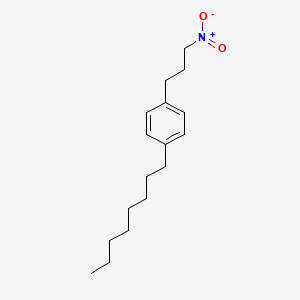
1-(3-Nitropropyl)-4-octylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Nitropropyl)-4-octylbenzene is an organic compound characterized by a benzene ring substituted with a nitropropyl group and an octyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitropropyl)-4-octylbenzene typically involves the nitration of an appropriate precursor. One common method is the nitration of 4-octylbenzene with nitropropane under acidic conditions. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which acts as a catalyst. The reaction mixture is typically heated to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
1-(3-Nitropropyl)-4-octylbenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and Lewis acids as catalysts.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
科学研究应用
1-(3-Nitropropyl)-4-octylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Nitropropyl)-4-octylbenzene involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The octyl group provides hydrophobic properties, affecting the compound’s solubility and interactions in non-polar environments.
相似化合物的比较
Similar Compounds
1-(3-Nitropropyl)-4-methylbenzene: Similar structure with a methyl group instead of an octyl group.
1-(3-Nitropropyl)-4-ethylbenzene: Similar structure with an ethyl group instead of an octyl group.
1-(3-Nitropropyl)-4-propylbenzene: Similar structure with a propyl group instead of an octyl group.
Uniqueness
1-(3-Nitropropyl)-4-octylbenzene is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions compared to its shorter-chain analogs.
属性
分子式 |
C17H27NO2 |
|---|---|
分子量 |
277.4 g/mol |
IUPAC 名称 |
1-(3-nitropropyl)-4-octylbenzene |
InChI |
InChI=1S/C17H27NO2/c1-2-3-4-5-6-7-9-16-11-13-17(14-12-16)10-8-15-18(19)20/h11-14H,2-10,15H2,1H3 |
InChI 键 |
AZCAOGPHLQWXBO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















